molecular formula C12H11BrN2O3 B6142201 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 926193-31-9

4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Cat. No.: B6142201
CAS No.: 926193-31-9
M. Wt: 311.13 g/mol
InChI Key: IIXLTMLFOFDVSV-UHFFFAOYSA-N
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Description

4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a synthetic organic compound with the molecular formula C({12})H({11})BrN({2})O({3}). This compound is characterized by the presence of a quinazolinone core, a bromine atom, and a butanoic acid side chain. It is primarily used in research settings due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with isatoic anhydride or similar compounds under acidic or basic conditions.

    Attachment of the Butanoic Acid Side Chain: This step involves the alkylation of the quinazolinone intermediate with a suitable butanoic acid derivative, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general principles of organic synthesis apply. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH({4})).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as ethanol or DMF.

Major Products:

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or altering receptor signaling pathways.

Comparison with Similar Compounds

    4-Oxo-3,4-dihydroquinazolin-2-yl derivatives: These compounds share the quinazolinone core but differ in their substituents, affecting their biological activity and chemical properties.

    Bromo-substituted quinazolinones: Compounds with bromine atoms at different positions on the quinazolinone ring.

Uniqueness: 4-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to the specific positioning of the bromine atom and the butanoic acid side chain, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(6-bromo-4-oxo-3H-quinazolin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-7-4-5-9-8(6-7)12(18)15-10(14-9)2-1-3-11(16)17/h4-6H,1-3H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXLTMLFOFDVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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